molecular formula C9H6F13NO2S B12841663 N-Allyltridecafluorohexanesulphonamide CAS No. 67584-48-9

N-Allyltridecafluorohexanesulphonamide

Katalognummer: B12841663
CAS-Nummer: 67584-48-9
Molekulargewicht: 439.20 g/mol
InChI-Schlüssel: OEYYQKXFSDVKJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Allyltridecafluorohexanesulphonamide is a fluorinated sulfonamide compound with the molecular formula C9H6F13NO2S and a molecular weight of 439.19 g/mol . This compound is characterized by the presence of a highly fluorinated hexane chain and an allyl group attached to the sulfonamide moiety. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of N-Allyltridecafluorohexanesulphonamide typically involves the reaction of a fluorinated hexane sulfonyl chloride with an allylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general synthetic route can be summarized as follows:

    Starting Materials: Fluorinated hexane sulfonyl chloride and allylamine.

    Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The fluorinated hexane sulfonyl chloride is added dropwise to a solution of allylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours to ensure complete conversion.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Analyse Chemischer Reaktionen

N-Allyltridecafluorohexanesulphonamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorinated chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like m-chloroperbenzoic acid for epoxidation, and reducing agents like lithium aluminum hydride for reduction reactions. .

Wissenschaftliche Forschungsanwendungen

N-Allyltridecafluorohexanesulphonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Allyltridecafluorohexanesulphonamide is primarily related to its ability to interact with biological molecules through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

N-Allyltridecafluorohexanesulphonamide can be compared with other fluorinated sulfonamides such as:

    N-Allyltrifluoromethanesulphonamide: Similar in structure but with a shorter fluorinated chain, leading to different physical and chemical properties.

    N-Allylperfluorooctanesulphonamide: Has a longer fluorinated chain, which may enhance its hydrophobicity and chemical resistance.

    N-Allyltridecafluorobutanesulphonamide: A shorter chain analogue with different reactivity and applications

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of fluorinated sulfonamides in various fields.

Eigenschaften

CAS-Nummer

67584-48-9

Molekularformel

C9H6F13NO2S

Molekulargewicht

439.20 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-prop-2-enylhexane-1-sulfonamide

InChI

InChI=1S/C9H6F13NO2S/c1-2-3-23-26(24,25)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h2,23H,1,3H2

InChI-Schlüssel

OEYYQKXFSDVKJI-UHFFFAOYSA-N

Kanonische SMILES

C=CCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.